REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9].C1COCC1.[CH3:18][C:19]([CH3:29])([CH2:25][CH2:26][CH2:27][CH3:28])[C:20](OCC)=[O:21]>C(O)(=O)C>[O:21]=[C:20]([C:19]([CH3:29])([CH3:18])[CH2:25][CH2:26][CH2:27][CH3:28])[CH2:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
73.7 g
|
Type
|
reactant
|
Smiles
|
CP(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(CCCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about -66° C
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is mixed with portions of dichloromethane (about 1.2 l.) and water (about 150 ml.)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CP(OC)(OC)=O)C(CCCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |